3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of both benzo[c]chromen-6-one and octadienyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzo[c]chromen-6-one derivatives .
Scientific Research Applications
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: Shares a similar benzo[c]chromen-6-one core but lacks the octadienyl group.
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Contains a different substituent on the benzo[c]chromen-6-one core.
Uniqueness
The uniqueness of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one lies in its combination of the benzo[c]chromen-6-one core with the octadienyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H28O4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H28O4/c1-16(2)7-6-8-17(3)13-14-28-23-12-11-21-20-10-9-19(27-5)15-22(20)25(26)29-24(21)18(23)4/h7,9-13,15H,6,8,14H2,1-5H3/b17-13+ |
InChI Key |
AMFXLGCHDVIPPJ-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.